molecular formula C16H22N4O3 B279624 N-(2-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-(2-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B279624
M. Wt: 318.37 g/mol
InChI Key: UBOALWMMRZMADL-UHFFFAOYSA-N
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Description

N-(2-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its adamantyl group, nitro group, and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl group and the pyrazole ringThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Scientific Research Applications

N-(2-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl-substituted pyrazoles and nitro-substituted carboxamides. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

N-(2-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantyl group, nitro group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

N-(2-adamantyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H22N4O3/c1-8-15(20(22)23)14(18-19(8)2)16(21)17-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,3-7H2,1-2H3,(H,17,21)

InChI Key

UBOALWMMRZMADL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-]

Origin of Product

United States

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